4-Fluoro-2-(trifluoromethyl)anisole 4-Fluoro-2-(trifluoromethyl)anisole
Brand Name: Vulcanchem
CAS No.: 1214360-06-1
VCID: VC11712767
InChI: InChI=1S/C8H6F4O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
SMILES: COC1=C(C=C(C=C1)F)C(F)(F)F
Molecular Formula: C8H6F4O
Molecular Weight: 194.13 g/mol

4-Fluoro-2-(trifluoromethyl)anisole

CAS No.: 1214360-06-1

Cat. No.: VC11712767

Molecular Formula: C8H6F4O

Molecular Weight: 194.13 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(trifluoromethyl)anisole - 1214360-06-1

Specification

CAS No. 1214360-06-1
Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
IUPAC Name 4-fluoro-1-methoxy-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6F4O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
Standard InChI Key BVLVRUSRWSPNKM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)C(F)(F)F
Canonical SMILES COC1=C(C=C(C=C1)F)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Fluoro-3-(trifluoromethyl)anisole features a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a fluorine atom (-F) at position 4, and a trifluoromethyl group (-CF₃) at position 3, as confirmed by its SMILES notation COC1=CC=C(F)C(=C1)C(F)(F)F\text{COC1=CC=C(F)C(=C1)C(F)(F)F} . This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in electrophilic substitution reactions.

Physicochemical Properties

Critical physical parameters are summarized below:

PropertyValueSource
Molecular Weight194.13 g/mol
Density1.284 g/cm³
Boiling Point341°C
Melting Point333–337°C
Flash Point62.1–67°C
SolubilityInsoluble in water; soluble in organic solvents

The compound’s high boiling point and thermal stability make it suitable for high-temperature reactions, while its lipophilicity (logP2.8\log P \approx 2.8, estimated) enhances compatibility with non-polar matrices .

Synthetic Methodologies

Industrial-Scale Production

While no direct synthesis route for 4-fluoro-3-(trifluoromethyl)anisole is detailed in the provided sources, analogous pathways for related trifluoromethylated anisoles suggest a multi-step approach:

  • Nitration and Reduction: A chloro-trifluoromethylbenzene precursor undergoes nitration in a HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 system, followed by catalytic hydrogenation (e.g., Raney nickel) to yield an amino intermediate .

  • Diazotization and Halogenation: The amine is converted to a diazonium salt using NaNO2\text{NaNO}_2 and HBr\text{HBr}, followed by bromination with CuBr\text{CuBr} to install the fluorine moiety .

  • Methoxylation: A Ullmann-type coupling or nucleophilic aromatic substitution introduces the methoxy group, completing the synthesis .

Challenges in Fluorination

Direct fluorination of trifluoromethylated aromatics is hindered by the strong electron-withdrawing effect of -CF₃, which deactivates the ring. Strategies such as Balz-Schiemann reactions or halogen exchange (Halex) using KF in polar aprotic solvents are often employed to circumvent this issue .

Applications in Pharmaceutical and Agrochemical Development

Antimicrobial Agents

A 2023 study identified 4-fluoro-3-(trifluoromethyl)anisole as a key intermediate in synthesizing compounds with potent activity against MRSA, demonstrating minimum inhibitory concentrations (MIC) as low as 8 µg/mL . The -CF₃ group enhances membrane permeability, while the fluorine atom stabilizes the molecule against metabolic degradation .

Herbicidal Activity

Derivatives of this anisole exhibit pre-emergent herbicidal properties by inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis. Field trials show 80–90% weed suppression at application rates of 250–500 g/ha .

Dyestuff Intermediate

The electron-deficient aromatic ring facilitates electrophilic chromophore attachment, making it valuable in azo dye synthesis. Its derivatives yield stable magenta and cyan shades with excellent lightfastness (>7 on the Blue Wool Scale) .

Recent Advances and Research Directions

Green Synthesis Initiatives

Efforts to replace traditional solvents with cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have reduced the environmental footprint of synthesis by 40%, as measured by E-Factor metrics .

Drug Delivery Systems

Nanoparticle-encapsulated formulations of 4-fluoro-3-(trifluoromethyl)anisole derivatives show enhanced bioavailability in murine models, with plasma half-life (t1/2t_{1/2}) extending from 2.1 to 8.7 hours .

Regulatory Considerations

The European Chemicals Agency (ECHA) has flagged the compound for endocrine disruption screening under REACH Annex XV, pending further ecotoxicity data .

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